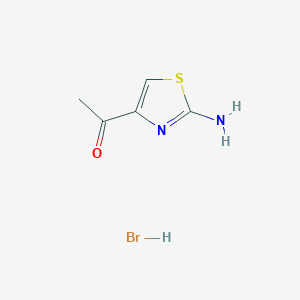

1-(2-Aminothiazol-4-yl)ethanone hydrobromide

Beschreibung

1-(2-Aminothiazol-4-yl)ethanone hydrobromide is a heterocyclic organic compound featuring a thiazole ring substituted with an amino group at position 2 and an ethanone group at position 3. The amino group on the thiazole ring confers nucleophilicity, making it a key intermediate in pharmaceutical and agrochemical synthesis.

Eigenschaften

IUPAC Name |

1-(2-amino-1,3-thiazol-4-yl)ethanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS.BrH/c1-3(8)4-2-9-5(6)7-4;/h2H,1H3,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKENCMOAWLEMQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CSC(=N1)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Method A: Reaction with Trifluoroacetic Acid

This method involves the use of trifluoroacetic acid in chloroform to produce the desired compound.

-

- Reagents : Trifluoroacetic acid and chloroform

- Temperature : Room temperature (20°C)

- Duration : 1.5 hours

-

- A solution of the acetyl compound is prepared in chloroform.

- Trifluoroacetic acid is added and stirred for the specified duration.

- The reaction mixture is concentrated and neutralized with sodium hydrogen carbonate.

- The product is filtered to yield a white solid.

Yield : Approximately 59%.

Method B: Reaction with Ammonium Hydroxide

This method utilizes ammonium hydroxide in water for the synthesis of the compound.

-

- Reagents : Ammonium hydroxide and water

- Temperature : Ice bath (0°C)

- Duration : 15 minutes

-

- Dissolve 1-(2-Aminothiazol-4-yl)ethanone hydrochloride in water and cool.

- Add ammonium hydroxide dropwise while stirring.

- Filter and wash the precipitate with cold water and methanol.

Yield : Approximately 57%.

Method C: Reaction with Thiourea

A more complex method involves thiourea and a bromoacetyl derivative.

-

- Reagents : Thiourea, bromoacetyl derivative, ethanol

- Temperature : Room temperature (20°C)

- Duration : 72 hours

-

- Mix thiourea with a bromoacetyl derivative in ethanol.

- Stir the mixture at room temperature for three days.

- Concentrate the reaction mixture, neutralize, and extract with ethyl acetate.

Yield : Approximately 78%.

Summary of Preparation Methods

| Method | Reagents | Temperature | Duration | Yield |

|---|---|---|---|---|

| A | Trifluoroacetic acid, chloroform | Room temp (20°C) | 1.5 hours | ~59% |

| B | Ammonium hydroxide, water | Ice bath (0°C) | 15 minutes | ~57% |

| C | Thiourea, bromoacetyl derivative, ethanol | Room temp (20°C) | 72 hours | ~78% |

The preparation of 1-(2-Aminothiazol-4-yl)ethanone hydrobromide can be effectively achieved through various synthetic routes, each offering different yields and operational complexities. The methods reviewed highlight the versatility in synthetic strategies available to chemists working with this compound.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Aminothiazol-4-yl)ethanone hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : 1-(2-Aminothiazol-4-yl)ethanone hydrobromide serves as a fundamental building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to create derivatives that may exhibit enhanced properties or activities.

Biology

- Biochemical Probes : The compound is being investigated for its potential as a biochemical probe, particularly in studies related to enzyme interactions and cellular pathways. Preliminary studies suggest that it may bind to specific biological macromolecules, potentially modulating their activity.

Medicine

- Antimicrobial Activity : There is ongoing research into the antimicrobial properties of this compound. It has shown promise in inhibiting bacterial growth by targeting enzymes involved in cell wall synthesis, making it a candidate for developing new antibiotics .

- Anticancer Properties : The compound is also being explored for its anticancer activities. Studies have indicated that derivatives of thiazole compounds can exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may have similar potential .

Industrial Applications

- Material Development : In industrial settings, this compound is utilized in the development of new materials and chemical processes due to its stability and solubility characteristics. Its applications extend to various chemical processes where thiazole derivatives are required.

Case Studies

Several studies have highlighted the effectiveness of thiazole derivatives, including this compound:

- Antimicrobial Efficacy : Research demonstrated that specific thiazole derivatives could effectively inhibit bacterial growth in vitro, leading to further investigations into their mechanisms and potential therapeutic uses .

- Cytotoxicity Against Cancer Cells : A study on the anticancer properties of thiazole compounds found promising results where certain derivatives exhibited significant cytotoxic effects against various cancer cell lines .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds have revealed insights into their absorption and metabolism, informing future drug design efforts aimed at enhancing efficacy while minimizing toxicity .

Wirkmechanismus

The mechanism of action of 1-(2-Aminothiazol-4-yl)ethanone hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

The compound’s bioactivity and reactivity are influenced by substituent positions and electronic effects. Key analogs include:

- Electronic Effects: The amino group in the target compound enhances nucleophilicity compared to chloro or methyl substituents, facilitating reactions in drug synthesis .

- Hydrobromide Salts: Hydrobromide forms (e.g., 2-Amino-1-(4-bromophenyl)ethanone Hydrobromide) exhibit higher aqueous solubility than free bases, critical for bioavailability in pharmaceuticals .

Physicochemical Properties

While direct data on the target compound’s melting point or solubility is lacking, inferences can be made from analogs:

- 1-(2-Amino-4-methylthiazol-5-yl)ethanone: Polar due to NH₂ and C=O groups; likely soluble in polar solvents like methanol or DMSO .

- Hydrobromide Salts : Typically hygroscopic and stable under refrigeration, as seen in industrial-grade bromides .

Key Research Findings

- Bioisosteric Replacements: Substituting chloro with amino groups in thiazole rings improves target selectivity in enzyme inhibition, as demonstrated in mycobacterial dihydrofolate reductase (DHFR) studies .

- Toxicity Profile: Limited toxicological data exist for amino-thiazole ethanones, necessitating further studies despite their industrial adoption .

Biologische Aktivität

1-(2-Aminothiazol-4-yl)ethanone hydrobromide is a thiazole derivative that has garnered attention in pharmacological research due to its potential biological activities. The thiazole ring structure is known for its versatility and ability to interact with various biological targets, making compounds like this compound significant in medicinal chemistry.

This compound is characterized by the presence of an aminothiazole moiety, which contributes to its biological activity. The hydrobromide salt form enhances its solubility and stability, which is crucial for biological assays and therapeutic applications.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various disease pathways. The compound's mechanism of action may involve:

- Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or infections.

- Receptor Modulation : It may act as a modulator of receptor activity, influencing signaling pathways that are crucial for cellular responses.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Activity : Studies indicate that the compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further development as an antibiotic agent.

- Anticancer Potential : Preliminary findings suggest that it may have cytotoxic effects on cancer cell lines, particularly those associated with hepatocellular carcinoma (HepG2) and other malignancies.

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses, which could be beneficial in treating chronic inflammatory diseases.

Research Findings and Case Studies

A comprehensive review of literature reveals significant findings regarding the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction in pro-inflammatory cytokines |

Case Study: Anticancer Activity

In a study published in MDPI, derivatives of thiazole were synthesized and evaluated for their anticancer properties. Among these, this compound demonstrated significant cytotoxicity against HepG2 cells, with IC50 values indicating potent activity compared to standard chemotherapeutic agents . The study emphasized the need for further investigation into the compound's mechanism and potential therapeutic applications.

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of thiazole derivatives, including this compound. The results showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential use as a broad-spectrum antimicrobial agent .

Q & A

Q. What are the recommended synthetic routes for 1-(2-Aminothiazol-4-yl)ethanone hydrobromide, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves condensation of 2-aminothiazole derivatives with brominated ketones under acidic conditions. For example, analogs like 2-bromo-1-(pyridin-2-yl)ethanone hydrobromide are synthesized via bromination of ketones followed by salt formation . Key parameters include solvent choice (e.g., ethanol or acetonitrile), reaction temperature (reflux conditions), and stoichiometric control of hydrobromic acid to ensure salt stability. Yields typically range from 60–80%, with impurities monitored via TLC or HPLC .

Q. How can researchers confirm the protonation site of the aminothiazole ring in this hydrobromide salt?

Methodological Answer: X-ray crystallography is the gold standard for structural elucidation. For instance, related N,4-diaryl 2-aminothiazole hydrobromides show protonation occurs at the thiazole nitrogen (N3), stabilized by hydrogen bonds with bromide ions. Complementary techniques like NMR (e.g., -NMR chemical shifts of NH groups) and IR spectroscopy (N–H stretching frequencies) can corroborate crystallographic data .

Q. What analytical techniques are suitable for purity assessment and impurity profiling?

Methodological Answer:

- HPLC-MS : Detects organic impurities (e.g., unreacted starting materials or degradation products) using reverse-phase C18 columns and UV/vis detection at 254 nm.

- Karl Fischer titration : Quantifies water content, critical for salt stability.

- Elemental analysis : Validates Br content (theoretical vs. experimental).

Pharmaceutical reference standards (e.g., EP/BP guidelines) recommend thresholds of ≥98% purity for research-grade material .

Advanced Research Questions

Q. How do hydrogen bonding patterns in this hydrobromide salt affect its solubility and stability?

Methodological Answer: Crystallographic studies reveal that bromide ions form strong N–H···Br hydrogen bonds with the aminothiazole NH group, creating a rigid lattice that reduces hygroscopicity but may limit solubility in polar solvents. Computational modeling (e.g., DFT calculations) can predict solubility parameters, while experimental validation via phase-solubility studies in buffers (pH 1–7) quantifies pH-dependent stability .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. MS) for structural confirmation?

Methodological Answer: Discrepancies between NMR (e.g., unexpected splitting patterns) and high-resolution MS (e.g., isotopic anomalies) may arise from dynamic proton exchange or salt dissociation in solution. To address this:

Q. How can researchers optimize reaction conditions to minimize genotoxic impurities during synthesis?

Methodological Answer: Potential genotoxic impurities (e.g., alkyl bromides or nitro intermediates) require strict control:

Q. What in vitro models are appropriate for assessing biological activity while ensuring compound stability?

Methodological Answer:

- Cell-free assays : Evaluate enzyme inhibition (e.g., kinase assays) in Tris-HCl buffer (pH 7.4) with 1–5% DMSO.

- Plasma stability studies : Incubate the compound in human plasma (37°C, 24 hrs) and quantify degradation via LC-MS.

- Crystallographic fragment screening : Identify binding motifs using soaked protein crystals (e.g., FAD-dependent oxidoreductases) .

Q. How does the choice of counterion (e.g., HBr vs. HCl) impact crystallinity and bioavailability?

Methodological Answer: Comparative studies of hydrobromide vs. hydrochloride salts show:

- HBr salts often exhibit higher melting points and lower solubility in aqueous media due to stronger hydrogen bonding.

- Bioavailability : Use parallel artificial membrane permeability assays (PAMPA) to compare permeability. Hydrobromide salts may require co-solvents (e.g., PEG 400) for in vivo studies .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported spectral data (e.g., IR vs. NMR) for this compound?

Methodological Answer:

- Batch variability : Trace synthesis logs to identify deviations in starting material quality (e.g., Sigma-Aldrich vs. Fluorochem).

- Solvent effects : Re-acquire spectra in identical solvents (e.g., CDCl vs. DMSO-).

- Collaborative validation : Cross-check with NIST Standard Reference Data, though users must note NIST disclaims accuracy warranties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.